molecular formula C10H13N3O2S B6026439 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone

4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone

Cat. No. B6026439
M. Wt: 239.30 g/mol
InChI Key: WUDYOZUPJMPOSS-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone, also known as HMB-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMB-4 is a derivative of thiosemicarbazone, a class of compounds that have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions, such as copper, in cells. Copper is an essential element for cell growth and proliferation, but it can also be toxic at high concentrations. This compound may interfere with copper metabolism in cancer cells, leading to cell death. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to have antiviral and antibacterial properties. It has also been investigated for its potential as an antioxidant, which may help to protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is its selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. In addition, this compound has been shown to have low toxicity, which makes it a relatively safe compound to work with in the lab. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone. One area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antitumor agent. Other potential applications for this compound include its use as an antioxidant and anti-inflammatory agent. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.

Synthesis Methods

The synthesis of 4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with N-methylthiosemicarbazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of this compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-hydroxy-3-methoxybenzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for the detection of copper in biological samples. In addition, this compound has been investigated for its potential as an antitumor agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

properties

IUPAC Name

1-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-11-10(16)13-12-6-7-3-4-8(14)9(5-7)15-2/h3-6,14H,1-2H3,(H2,11,13,16)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDYOZUPJMPOSS-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425197
Record name AC1O9XSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4275-89-2
Record name AC1O9XSK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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